

Technical Guide: 3-Phenylimidazo[1,5-a]pyridine (CAS 35854-46-7)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenylimidazo[1,5-a]pyridine

Cat. No.: B186794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylimidazo[1,5-a]pyridine, with CAS number 35854-46-7, is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.^[1] Imidazopyridines are known to exhibit a range of pharmacological properties, including anticancer and antimicrobial activities. **3-Phenylimidazo[1,5-a]pyridine** serves as a valuable building block in the synthesis of more complex molecules and is a subject of ongoing research for its potential therapeutic applications, particularly as a scaffold for kinase inhibitors in cancer therapy.^[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of **3-Phenylimidazo[1,5-a]pyridine**.

It is important to note that while some databases may erroneously associate CAS number 35854-46-7 with other compounds, the authoritative consensus in chemical literature and from major suppliers confirms its identity as **3-Phenylimidazo[1,5-a]pyridine**.

Chemical and Physical Properties

The chemical and physical properties of **3-Phenylimidazo[1,5-a]pyridine** are summarized in the tables below, providing a quick reference for laboratory use.

Identification

Identifier	Value
CAS Number	35854-46-7
IUPAC Name	3-phenylimidazo[1,5-a]pyridine
Molecular Formula	C ₁₃ H ₁₀ N ₂
SMILES	C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3
InChI	InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H

Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	194.24 g/mol	[1]
Appearance	Light yellow to yellow to green crystalline powder	[1]
Melting Point	108 - 112 °C	[1]
Boiling Point	140 °C at 2 mmHg	[1]
Solubility	Limited data available.	

Synthesis and Experimental Protocols

Several synthetic routes to **3-Phenylimidazo[1,5-a]pyridine** and its derivatives have been reported in the literature. A common approach involves the condensation of a 2-pyridyl ketone with an appropriate amine source.

Representative Synthesis Protocol

A transition-metal-free sp³ C-H amination reaction employing molecular iodine has been established for the synthesis of imidazopyridine derivatives.[\[2\]](#)

Reaction:

Materials:

- 2-Pyridyl ketone
- Alkylamine
- Molecular Iodine (I_2)
- Sodium Acetate (NaOAc)
- Solvent (e.g., DMSO)

Procedure:

- To a solution of the 2-pyridyl ketone and alkylamine in the chosen solvent, add sodium acetate.
- Add molecular iodine to the reaction mixture.
- Stir the reaction mixture at a specified temperature for a designated time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **3-phenylimidazo[1,5-a]pyridine**.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, should be optimized for each specific substrate.

Biological Activity and Signaling Pathways

The imidazopyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a wide range of biological activities. While specific research on the signaling pathways

modulated by **3-phenylimidazo[1,5-a]pyridine** is limited, the broader class of imidazo[1,2-a]pyridines has been investigated for its anticancer properties, often linked to the inhibition of protein kinases.^[3]

Potential as Kinase Inhibitors

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as inhibitors of various protein kinases, including:

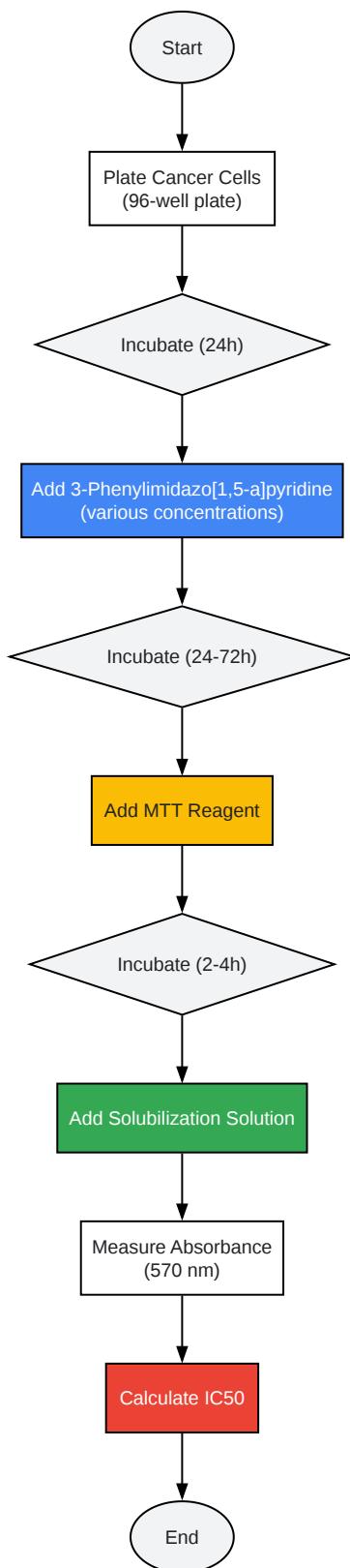
- Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3K, leading to downstream effects such as cell cycle arrest and apoptosis.^[3]
- Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1): These kinases are involved in various cellular processes, and their inhibition by imidazo[1,2-a]pyridine analogs has been reported.

Given that **3-phenylimidazo[1,5-a]pyridine** shares the core imidazopyridine scaffold, it is plausible that it may also exhibit inhibitory activity against these or other kinases. However, direct experimental evidence for its specific targets and mechanism of action is currently lacking in the public domain.

Hypothetical Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, a common target for anticancer drugs and a potential pathway modulated by imidazopyridine derivatives.

[Click to download full resolution via product page](#)


Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by **3-Phenylimidazo[1,5-a]pyridine**.

Experimental Workflow for Cytotoxicity Assessment

To evaluate the potential anticancer activity of **3-Phenylimidazo[1,5-a]pyridine**, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

General Protocol for MTT Assay

- Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **3-Phenylimidazo[1,5-a]pyridine** (typically from nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

[Click to download full resolution via product page](#)

Caption: General experimental workflow for an MTT cytotoxicity assay.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Phenylimidazo[1,5-a]pyridine** is not readily available in public databases. However, an SDS for the structurally similar compound, **1-Bromo-3-phenylimidazo[1,5-a]pyridine**, indicates that it causes skin and serious eye irritation. It is therefore prudent to handle **3-Phenylimidazo[1,5-a]pyridine** with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
- First Aid:
 - If on skin: Wash with plenty of water.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.
- Storage: Store in a well-ventilated place. Keep container tightly closed.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Suppliers

3-Phenylimidazo[1,5-a]pyridine is available from several chemical suppliers, including:

- TCI Chemicals
- Chem-Impex[1]
- Sigma-Aldrich (for derivatives)

- Fisher Scientific (for derivatives)[\[4\]](#)

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of imidazo[1,5-a]pyridines via I₂-mediated sp³ C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Aldrich 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: 3-Phenylimidazo[1,5-a]pyridine (CAS 35854-46-7)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186794#cas-number-35854-46-7-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com